molecular formula C10H12BrNO B8728623 1-(6-Bromopyridin-2-yl)pentan-1-one

1-(6-Bromopyridin-2-yl)pentan-1-one

Cat. No. B8728623
M. Wt: 242.11 g/mol
InChI Key: VZJDAUINBILGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-2-yl)pentan-1-one is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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properties

Product Name

1-(6-Bromopyridin-2-yl)pentan-1-one

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)pentan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-3-6-9(13)8-5-4-7-10(11)12-8/h4-5,7H,2-3,6H2,1H3

InChI Key

VZJDAUINBILGLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of 1-(6-bromo-2-pyridinyl)-1-pentanol (1.01 g, 4.15 mmol) in chloroform (27 mL) was added manganese oxide (14.24 g, 0.16 mol) portion-wise over 4 h. The mixture was then left to stir for an additional 3.5 h and was then filtered through celite placed directly on the top of a SPE (silica, 20 g cartridge) eluting with chloroform. The filtrate was reduce under vacuum and then purified further by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 100:1 to 5:1) afforded the title compound as an oil (625 mg).
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1.01 g
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27 mL
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14.24 g
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Synthesis routes and methods III

Procedure details

To a solution of 6-bromo-N-methoxy-N-methylpyridine-2-carboxamide (5.29 g, 21.58 mmol) in dry THF (120 mL) at −78° C. (dry ice/acetone bath) under nitrogen was added nBuMgCl (15.2 mL of a 20% wt solution in THF/toluene, 25.84 mmol) drop-wise over 15 minutes. The resulting yellow mixture was stirred at this temperature for 1 hour and was then allowed to warm to 0° C. (ice/water bath) slowly over 1.5 hours and then to rt over 18 hours. The yellow cloudy mixture was then added portion-wise to a stirred solution of aqueous HCl (2M, 200 mL) and the resulting mixture partitioned with EtOAc (200 mL) and the layers separated. The aqueous was re-extracted with EtOAc (200 mL) and the combined organic layer washed with brine (300 mL), dried (MgSO4) filtered and reduced to give a yellow/orange oil. Purification by Biotage™ chromatography (silica) eluting with cyclohexane:EtOAc (gradient 20:1 to 1:2) afforded the title compound (2.51 g).
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5.29 g
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dry ice acetone
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120 mL
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THF toluene
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ice water
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200 mL
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